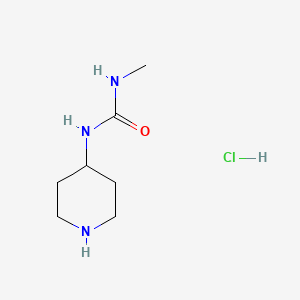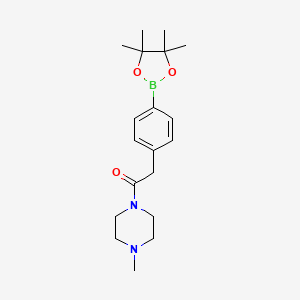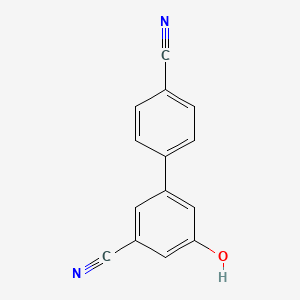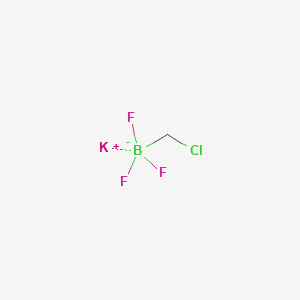
1-Methyl-3-(piperidin-4-yl)urea hydrochloride
説明
1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the IUPAC name 1-methyl-3-(piperidin-4-yl)urea hydrochloride . It is a solid substance and is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Molecular Structure Analysis
The InChI code for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a solid substance . The molecular weight of the compound is 193.68 .科学的研究の応用
Corrosion Inhibition
1-Methyl-3-(piperidin-4-yl)urea hydrochloride, as part of the urea-derived Mannich bases category, has been studied for its effectiveness as a corrosion inhibitor. In a study by Jeeva et al. (2015), urea-derived Mannich bases were synthesized and evaluated for their ability to inhibit corrosion of mild steel in hydrochloric acid solution. The study found that these compounds, including those similar to 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, effectively prevent corrosion, showcasing their potential industrial applications in metal protection (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Soluble Epoxide Hydrolase Inhibition
1-Methyl-3-(piperidin-4-yl)urea hydrochloride, as part of the 1-aryl-3-(1-acylpiperidin-4-yl)urea class, has shown potential in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes. Rose et al. (2010) synthesized several such ureas and found improvements in pharmacokinetic parameters compared to previous inhibitors. Notably, these inhibitors demonstrated effectiveness in reducing hyperalgesia in an inflammatory pain model (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Anticholinesterase Activity
The flexibility of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride-like compounds has been researched for their potential in anticholinesterase activity. Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, with a structure similar to 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, showing promising results in inhibiting acetylcholinesterase, a key target in Alzheimer's disease treatment (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthesis of Piperidin-4-one Derivatives
The chemical structure of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride lends itself to the synthesis of piperidin-4-one derivatives. Hemalatha and Ilangeswaran (2020) utilized a deep eutectic solvent of glucose-urea to synthesize various piperidin-4-one derivatives, highlighting the compound's role in facilitating environmentally safe synthetic methods (Hemalatha & Ilangeswaran, 2020).
CXCR3 Receptor Antagonism
1-Methyl-3-(piperidin-4-yl)urea derivatives have been identified as potential CXCR3 receptor antagonists. Allen et al. (2007) synthesized and evaluated a series of 1-aryl-3-piperidin-4-yl-urea derivatives, leading to compounds with significant potency and improved physicochemical properties (Allen, Bolt, Chapman, Knight, Meissner, Owen, & Watson, 2007).
Pharmacokinetics in ALK Inhibitors
1-Methyl-3-(piperidin-4-yl)urea hydrochloride-related compounds have been explored in the pharmacokinetics of anaplastic lymphoma kinase (ALK) inhibitors. Teffera et al. (2013) studied the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel ALK inhibitors, providing insights into the metabolic pathways and clearance mechanisms of these compounds (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Safety And Hazards
将来の方向性
Piperidine derivatives, including 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, have significant potential in the field of drug discovery. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-methyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYRPWWVZJGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(piperidin-4-yl)urea hydrochloride | |
CAS RN |
1233951-96-6 | |
| Record name | Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1-(piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















